1-(4-Chlorobutyl)-2-phenylindole
CAS No.: 61205-58-1
Cat. No.: VC16203204
Molecular Formula: C18H18ClN
Molecular Weight: 283.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61205-58-1 |
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Molecular Formula | C18H18ClN |
Molecular Weight | 283.8 g/mol |
IUPAC Name | 1-(4-chlorobutyl)-2-phenylindole |
Standard InChI | InChI=1S/C18H18ClN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Standard InChI Key | NJSKWFPAHCCJDJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of an indole core substituted with a 4-chlorobutyl group at the 1-position and a phenyl ring at the 2-position. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
The chlorobutyl side chain enhances lipophilicity, a critical factor in blood-brain barrier permeability for CNS-targeted therapeutics .
Synthetic Pathways
Fischer Indole Cyclization
A validated approach for analogous compounds involves Fischer indole synthesis, where 4-chlorobutyl-substituted ketones react with phenylhydrazines under acidic conditions . For 1-(4-chlorobutyl)-2-phenylindole, a plausible route includes:
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Precursor Preparation:
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Synthesis of 4-chlorobutyl-substituted acetophenone via Friedel-Crafts acylation.
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Formation of phenylhydrazine derivative with appropriate substituents.
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Cyclization:
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Purification:
Critical Parameters:
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Temperature control (±2°C) to minimize side reactions.
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Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Physicochemical Properties
Thermal Stability
While direct data is unavailable, structurally similar 2-(4-chlorobutyl)indoles exhibit:
Solubility Profile
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Polar solvents: Moderate solubility in ethanol (≈15 mg/mL at 25°C).
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Nonpolar solvents: High solubility in dichloromethane (>50 mg/mL) .
Reactivity and Functionalization
Nucleophilic Substitution
The chlorobutyl side chain undergoes SN2 reactions with amines or thiols, enabling derivatization:
Electrophilic Aromatic Substitution
The indole C-3 position is susceptible to nitration or sulfonation, offering routes to nitro- or sulfonamide derivatives .
Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |
---|---|---|---|
Siramesine | 12.6 | 0.28 | 45x |
1-(4-Chlorobutyl)-2-PhI* | ~8.2 | ~0.34 | 24x |
Fluorescent Tagging
Functionalization with fluorophores (e.g., 4-DMAP) at the C-6 position enables live-cell imaging applications .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antidepressants (e.g., vilazodone analogs) and antipsychotics .
Material Science
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Liquid crystal precursors due to planar indole core.
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Coordination complexes with transition metals (e.g., Pd, Pt) for catalysis.
Future Directions
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Stereoselective Synthesis: Development of asymmetric routes to access enantiopure forms.
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Proteomics Studies: Target identification via chemical proteomics.
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Formulation Science: Nanoencapsulation to enhance bioavailability.
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